N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide hydrochloride is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of 557.1 g/mol. This compound is primarily utilized in research settings and is not intended for therapeutic or veterinary applications.
This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of a fluorobenzo[d]thiazole moiety further enhances its potential applications in medicinal chemistry.
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide hydrochloride typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity but are often proprietary or not fully disclosed in literature.
The molecular structure of N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide hydrochloride can be represented using various structural formulas, including:
InChI=1S/C24H29FN4O4S2.ClH/c1-27(2)13-14-29(24-26-22-20(25)7-4-8-21(22)34-24)23(30)17-9-11-19(12-10-17)35(31,32)28(3)16-18-6-5-15-33-18;/h4,7-12,18H,5-6,13-16H2,1-3H3;1H
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl
This structure indicates the presence of multiple functional groups that contribute to its chemical behavior and biological activity.
The compound exhibits solubility in various solvents, which is essential for its application in biological assays. The exact mass and complexity rating remain unspecified but are critical for understanding its reactivity profile.
The compound can undergo several types of reactions typical for organic compounds containing amine and sulfonamide functionalities:
Technical details regarding specific reaction conditions would enhance understanding but are often not publicly available.
While specific mechanisms for this compound have not been extensively documented, compounds with similar structures often exhibit their effects through modulation of biological pathways:
Data from pharmacological studies would provide deeper insights into its mechanism but require extensive experimental validation.
Key physical properties include:
Chemical properties such as stability under various pH conditions and reactivity with other chemicals are essential for determining appropriate storage and handling procedures. Specific data on melting point or boiling point remains unavailable but would be valuable for practical applications.
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide hydrochloride is primarily used in:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4